METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE
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Overview
Description
METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyrazole derivatives and reduced forms of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds can exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
Industry
Agriculture: These compounds can be used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 2-(4-chloro-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester
- Hexanoic acid, 2-(4-bromo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester
Uniqueness
The presence of the iodine atom in hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester can impart unique properties, such as increased molecular weight and potential for specific interactions with biological targets that other halogenated derivatives may not exhibit.
Properties
Molecular Formula |
C14H19IN4O4 |
---|---|
Molecular Weight |
434.23g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-iodo-2-methylpyrazole-3-carbonyl)hydrazinylidene]-5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C14H19IN4O4/c1-14(2,3)10(20)6-9(13(22)23-5)17-18-12(21)11-8(15)7-16-19(11)4/h7H,6H2,1-5H3,(H,18,21)/b17-9- |
InChI Key |
XXKQUEBHQRVQKI-MFOYZWKCSA-N |
SMILES |
CC(C)(C)C(=O)CC(=NNC(=O)C1=C(C=NN1C)I)C(=O)OC |
Isomeric SMILES |
CC(C)(C)C(=O)C/C(=N/NC(=O)C1=C(C=NN1C)I)/C(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)CC(=NNC(=O)C1=C(C=NN1C)I)C(=O)OC |
Origin of Product |
United States |
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